Cas no 83161-56-2 (Rupestonic acid)

Rupestonic acid structure
Rupestonic acid structure
Productnaam:Rupestonic acid
CAS-nummer:83161-56-2
MF:C15H20O3
MW:248.317504882813
CID:1998086
PubChem ID:24094149

Rupestonic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (+)-3-oxo-1alphaH,7alphaH,10alphaH-guaia-4,11-dien-12-oic acid
    • (+)-pechueloic acid
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid
    • 2-(3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)-acrylic acid
    • Pechueloic acid
    • rupestonic acid
    • 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
    • MEGxp0_001667
    • 2-((5r,8s,8as)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl) acrylic acid
    • (5R,8S,8aS)-1,2,4,5,6,7,8,8a-Octahydro-3,8-dimethyl-α-methylene-2-oxo-5-azuleneacetic acid (ACI)
    • 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene-2-oxo-, [5R-(5α,8α,8aβ)]- (ZCI)
    • Rupestonicacid
    • 83161-56-2
    • E88596
    • HY-N3016
    • NCGC00180565-02
    • MS-23517
    • NCGC00180565-01
    • BRD-K13964656-001-01-2
    • CHEBI:183941
    • AKOS040740904
    • CS-0022973
    • SCHEMBL13250880
    • ACon1_001383
    • CHEMBL1956398
    • Rupestonate
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
    • 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
    • DA-57577
    • Rupestonic acid
    • Inchi: 1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
    • InChI-sleutel: ZFHSKBJBODQVBX-AXTRIDKLSA-N
    • LACHT: CC1C(=O)C[C@H]2[C@H](CC[C@H](CC=12)C(=C)C(=O)O)C

Berekende eigenschappen

  • Exacte massa: 248.14124450 g/mol
  • Monoisotopische massa: 248.14124450 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 445
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 54.4
  • Moleculair gewicht: 248.32

Rupestonic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-N3016-10mg
Rupestonic acid
83161-56-2 99.72%
10mg
¥1000 2024-04-17
MedChemExpress
HY-N3016-5mg
Rupestonic acid
83161-56-2 99.72%
5mg
¥650 2024-04-17
MedChemExpress
HY-N3016-25mg
Rupestonic acid
83161-56-2 99.72%
25mg
¥2000 2024-04-17
1PlusChem
1P01V3SF-5mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
5mg
$108.00 2024-04-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-5mg
Rupestonic acid
83161-56-2 98%
5mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-1mg
Rupestonic acid
83161-56-2 98%
1mg
¥0.00 2023-09-07
1PlusChem
1P01V3SF-25mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
25mg
$258.00 2024-04-21
1PlusChem
1P01V3SF-10mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
10mg
$147.00 2024-04-21

Rupestonic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.2 Solvents: Dichloromethane ;  50 min, 0 °C
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ;  24 h, 0 °C
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  40 min, 0 °C
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Referentie
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.4 Solvents: Dichloromethane ;  50 min, 0 °C
1.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 5

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.4 Solvents: Dichloromethane ;  50 min, 0 °C
2.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Acetic acid ;  12 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.4 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
3.4 Solvents: Dichloromethane ;  50 min, 0 °C
3.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Solvents: Water
1.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Referentie
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.5 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Acetic acid ;  12 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
5.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
5.2 Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
6.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
6.4 Solvents: Dichloromethane ;  50 min, 0 °C
6.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 17

Reactievoorwaarden
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Acetic acid ;  12 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
6.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
6.2 Solvents: Water
7.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
7.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
7.4 Solvents: Dichloromethane ;  50 min, 0 °C
7.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referentie
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Rupestonic acid Raw materials

Rupestonic acid Preparation Products

Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd